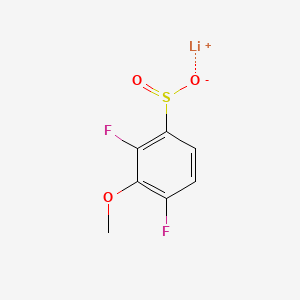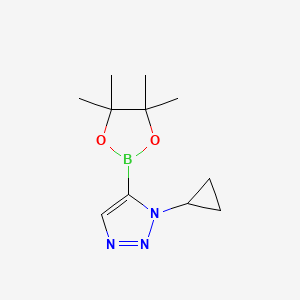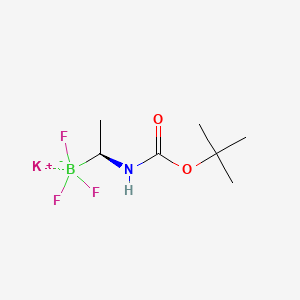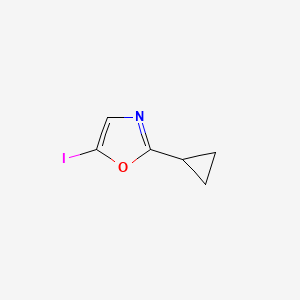
Lithium(1+)2,4-difluoro-3-methoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a sulfonate group attached to a difluoromethoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate salts.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonate
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonamide
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonic acid
Uniqueness
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5F2LiO3S |
|---|---|
Molecular Weight |
214.1 g/mol |
IUPAC Name |
lithium;2,4-difluoro-3-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6F2O3S.Li/c1-12-7-4(8)2-3-5(6(7)9)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
GDVUYOGZFZNREG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=C(C=CC(=C1F)S(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)



![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)

